molecular formula C9H9ClF2 B1390627 1-Chloro-3-(1,1-difluoropropyl)benzene CAS No. 1204295-82-8

1-Chloro-3-(1,1-difluoropropyl)benzene

Cat. No.: B1390627
CAS No.: 1204295-82-8
M. Wt: 190.62 g/mol
InChI Key: YRLHCMMLGDPHEF-UHFFFAOYSA-N
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Description

1-Chloro-3-(1,1-difluoropropyl)benzene is a chemical compound belonging to the family of halogenated benzenes. It is characterized by the presence of a chloro group and a difluoropropyl group attached to a benzene ring. This compound is a colorless liquid with a molecular weight of 194.63 g/mol and a boiling point of 190°C.

Scientific Research Applications

1-Chloro-3-(1,1-difluoropropyl)benzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of halogenated benzene derivatives and their biological activities.

    Medicine: Investigated for potential pharmaceutical applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(1,1-difluoropropyl)benzene can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of benzene with 1-chloro-3-(1,1-difluoropropyl)propane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(1,1-difluoropropyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: Reduction of the chloro group can yield the corresponding hydrocarbon.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed:

    Substitution: Formation of 1-hydroxy-3-(1,1-difluoropropyl)benzene.

    Oxidation: Formation of 1-chloro-3-(1,1-difluoropropyl)benzoic acid.

    Reduction: Formation of 3-(1,1-difluoropropyl)benzene.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(1,1-difluoropropyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chloro and difluoropropyl groups influence the reactivity of the benzene ring, making it susceptible to further chemical modifications. The compound’s effects are mediated through the formation of reactive intermediates that interact with specific molecular pathways .

Comparison with Similar Compounds

  • 1-Chloro-2-methylbenzene
  • 1-Chloro-4-methylbenzene
  • 1-Chloro-3-methylbenzene

Comparison: 1-Chloro-3-(1,1-difluoropropyl)benzene is unique due to the presence of both chloro and difluoropropyl groups, which impart distinct chemical and physical properties.

Properties

IUPAC Name

1-chloro-3-(1,1-difluoropropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF2/c1-2-9(11,12)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLHCMMLGDPHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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